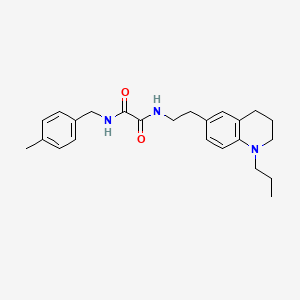![molecular formula C21H27NO3 B2898842 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide CAS No. 1795086-30-4](/img/structure/B2898842.png)
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including a hydroxyethoxy group, a p-tolyl group, and a phenylbutanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydroxyethoxy intermediate: This step involves the reaction of ethylene oxide with a suitable alcohol to form the hydroxyethoxy group.
Introduction of the p-tolyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where toluene is alkylated with an appropriate electrophile.
Amide bond formation: The final step involves the coupling of the hydroxyethoxy-p-tolyl intermediate with 2-phenylbutanoic acid or its derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
“N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for aromatic substitution reactions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of “N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and amide groups can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyethyl)-2-phenylbutanamide: Lacks the hydroxyethoxy and p-tolyl groups.
N-(2-(2-hydroxyethoxy)ethyl)-2-phenylbutanamide: Lacks the p-tolyl group.
N-(2-(p-tolyl)ethyl)-2-phenylbutanamide: Lacks the hydroxyethoxy group.
Uniqueness
“N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” is unique due to the presence of both the hydroxyethoxy and p-tolyl groups, which can impart distinct chemical and biological properties. These functional groups can enhance solubility, reactivity, and potential interactions with biological targets, making this compound a valuable subject of study.
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-19(17-7-5-4-6-8-17)21(24)22-15-20(25-14-13-23)18-11-9-16(2)10-12-18/h4-12,19-20,23H,3,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKLHWHBDMCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2898759.png)

![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898761.png)


![3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2898765.png)


![1-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2898772.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2898777.png)

![Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2898779.png)

